An In-Depth Technical Guide to 2-Bromo-4-nitro-N-propylaniline (CAS No. 1157464-28-2)
An In-Depth Technical Guide to 2-Bromo-4-nitro-N-propylaniline (CAS No. 1157464-28-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-4-nitro-N-propylaniline, a key building block in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-tested insights to empower researchers in their synthetic and drug development endeavors.
Introduction: A Niche Building Block for Targeted Therapeutics
2-Bromo-4-nitro-N-propylaniline is a substituted aniline derivative that has gained prominence as a precursor in the synthesis of complex molecules for pharmaceutical research. Its unique trifunctional nature—a nucleophilic secondary amine, an electrophilic aromatic ring activated by a nitro group, and a strategically placed bromine atom—makes it a versatile intermediate.
The primary driver for the increased interest in this compound is its utility in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] The 2-bromo-4-nitroaniline scaffold can be elaborated to form part of the linker or the E3 ligase-binding moiety in a PROTAC, highlighting its significance in this cutting-edge therapeutic modality.[3]
Physicochemical and Structural Properties
Understanding the fundamental properties of 2-Bromo-4-nitro-N-propylaniline is paramount for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1157464-28-2 | [3] |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [3] |
| Molecular Weight | 259.1 g/mol | [3] |
| Purity | ≥95% | [3] |
| Storage | Room temperature | [3] |
The structural features of the precursor, 2-bromo-4-nitroaniline, have been elucidated by X-ray crystallography. In its crystalline form, an intramolecular hydrogen bond between the amino group and the bromine atom contributes to a planar five-membered ring structure.[4][5] This planarity may be partially retained in the N-propylated derivative, influencing its conformational preferences and intermolecular interactions.
Synthesis of 2-Bromo-4-nitro-N-propylaniline: A Two-Step Approach
The synthesis of 2-Bromo-4-nitro-N-propylaniline can be logically approached in two main stages: the regioselective bromination of 4-nitroaniline to form the key intermediate, 2-bromo-4-nitroaniline, followed by the N-alkylation with a propyl group.
Step 1: Synthesis of 2-Bromo-4-nitroaniline
The selective bromination of 4-nitroaniline at the ortho position to the amino group is a critical step. The strong activating and ortho,para-directing effect of the amine group, combined with the deactivating effect of the nitro group, favors bromination at the 2-position. A reliable method for this transformation involves the use of ammonium bromide and hydrogen peroxide in acetic acid.[5]
Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline
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To a 100 mL round-bottom flask, add 4-nitroaniline (6.0 g, 43.5 mmol) and ammonium bromide (4.5 g, 47.9 mmol).
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Add 30 mL of glacial acetic acid to the flask and stir the mixture to form a suspension.
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Slowly add 35% hydrogen peroxide (1.63 g, 47.9 mmol) dropwise to the stirring suspension at room temperature.
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Continue stirring the reaction mixture at room temperature for 3 hours. A precipitate will form during this time.
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Collect the precipitate by vacuum filtration and wash the solid thoroughly with deionized water.
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The crude 2-bromo-4-nitroaniline can be recrystallized from a mixture of dichloromethane and methanol to yield the purified product.[5]
Causality of Experimental Choices:
-
Acetic Acid as Solvent: Provides a polar protic medium that can solubilize the reactants to some extent and facilitate the reaction.
-
Ammonium Bromide and Hydrogen Peroxide: This combination generates in situ bromine, which is the active brominating agent. This method is often preferred over using elemental bromine due to safety and handling considerations.
Step 2: N-Propylation of 2-Bromo-4-nitroaniline
The introduction of the propyl group onto the nitrogen atom can be achieved through standard nucleophilic substitution. The amino group of 2-bromo-4-nitroaniline acts as a nucleophile, displacing a leaving group from a propyl electrophile, such as 1-bromopropane or 1-iodopropane.
Experimental Protocol: Synthesis of 2-Bromo-4-nitro-N-propylaniline
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In a 100 mL round-bottom flask, dissolve 2-bromo-4-nitroaniline (5.0 g, 23.0 mmol) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (40 mL).
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Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (4.77 g, 34.5 mmol) or cesium carbonate (Cs₂CO₃), to the solution.
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To the stirring suspension, add 1-bromopropane (2.5 mL, 27.6 mmol) dropwise.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (100 mL) and a suitable organic solvent for extraction, such as ethyl acetate (100 mL).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Bromo-4-nitro-N-propylaniline.
Causality of Experimental Choices:
-
Aprotic Polar Solvent: Solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.
-
Base: The base is crucial for deprotonating the aniline nitrogen, increasing its nucleophilicity and driving the reaction forward. A carbonate base is often chosen as it is strong enough for this purpose but not so strong as to cause unwanted side reactions.
Caption: Synthetic pathway for 2-Bromo-4-nitro-N-propylaniline.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 2-Bromo-4-nitro-N-propylaniline is as a versatile building block in the synthesis of targeted therapeutics, most notably PROTACs.[3]
Role in PROTAC Synthesis:
The structure of 2-Bromo-4-nitro-N-propylaniline lends itself to several strategic elaborations in PROTAC design:
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Linker Attachment Point: The secondary amine can serve as a nucleophilic handle for attaching a linker, which is a critical component that connects the target protein binder to the E3 ligase ligand.
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Modification of the Aromatic Ring: The nitro group can be reduced to an amine, providing another point for chemical modification. This newly formed amino group can be used to attach different functionalities or to modulate the electronic properties of the molecule. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further complexity and build out the PROTAC structure.
The ability to perform these transformations allows for the generation of a library of PROTACs with varying linker lengths, compositions, and attachment points, which is essential for optimizing the efficacy and pharmacokinetic properties of the final drug candidate.[6]
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
